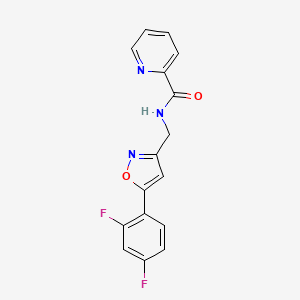

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazoles, such as “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Molecular Structure Analysis

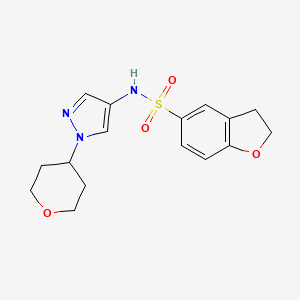

The molecular structure of “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide” consists of a picolinamide group attached to an isoxazole ring, which is further substituted with a 2,4-difluorophenyl group.

Chemical Reactions Analysis

Isoxazoles, including “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide”, can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Physical And Chemical Properties Analysis

“N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide” is a solid compound . Its exact physical and chemical properties are not specified in the search results.

Scientific Research Applications

Radiosynthesis and Evaluation for PET Imaging

Research on derivatives related to N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide has led to advancements in positron emission tomography (PET) imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These derivatives have shown potential for improved brain imaging, aiding in the study of neurological conditions (Kil et al., 2014).

Electronic and Bonding Properties in Chemistry

The study of mixed-ligand copper(II) complexes, including those related to picolinamide, has shed light on their electronic and bonding properties. These complexes demonstrate potential for various applications in coordination chemistry and materials science, offering insights into their structural and electronic configurations (Wu & Su, 1997).

Development of Fluorescence Sensors

Research into carboxamide ligands has led to the development of novel fluorescence sensors for detecting metal ions, such as Hg2+, Zn2+, and Cd2+. These sensors, based on off–on switch protocols, have significant implications for environmental monitoring and medical diagnostics (Kiani et al., 2020).

Antituberculosis Activity

A series of carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating moderate to good efficacy against Mycobacterium tuberculosis. Such compounds hold promise for developing new antituberculosis agents (Jadhav et al., 2016).

Catalysis and Organic Synthesis

Picolinamide has been used as a traceless directing group in cobalt-catalyzed synthesis processes, showcasing its utility in organic synthesis and catalysis. This research highlights the versatility of picolinamide derivatives in facilitating selective and efficient chemical transformations (Kuai et al., 2017).

Phototriggered DNA Ligation

Innovative use of picolinamide derivatives has been explored in phototriggered nonenzymatic DNA ligation reactions, underscoring their potential in bioconjugation and the study of nucleic acid-based systems (Cape et al., 2012).

properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2/c17-10-4-5-12(13(18)7-10)15-8-11(21-23-15)9-20-16(22)14-3-1-2-6-19-14/h1-8H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYQPHISHZIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)

![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one](/img/structure/B2717907.png)

![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)